REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:8]=1[CH2:9]O.N1C(C)=CC(C)=CC=1C>C(Cl)Cl>[CH3:5][O:6][C:7]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:8]=1[CH2:9][Cl:3]
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Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
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COC1=C(CO)C=C(C=C1)OC
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Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
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N1=C(C=C(C=C1C)C)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Type
|
CUSTOM
|
Details
|
After stirring for another 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
the mixture is washed with hydrochloric acid (2 N) and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CCl)C=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |